molecular formula C23H15ClO5S B11951309 Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate CAS No. 27052-28-4

Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate

Cat. No.: B11951309
CAS No.: 27052-28-4
M. Wt: 438.9 g/mol
InChI Key: NHDAZUXSEJSRFH-UHFFFAOYSA-N
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Description

Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate is a naphthoate derivative featuring a phenyl ester group at the carboxylate position, a 1-hydroxy substituent on the naphthalene ring, and a 4-chlorophenylsulfonyl moiety at the 4-position. Its molecular formula is C23H15ClO5S, with a molecular weight of approximately 438.88 g/mol. Structurally, it is closely related to phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate (CID 4069869, C23H16O5S) , differing by the substitution of a chlorine atom on the phenylsulfonyl group. This modification likely enhances lipophilicity and electronic effects, influencing binding interactions in biological systems.

Properties

CAS No.

27052-28-4

Molecular Formula

C23H15ClO5S

Molecular Weight

438.9 g/mol

IUPAC Name

phenyl 4-(4-chlorophenyl)sulfonyl-1-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C23H15ClO5S/c24-15-10-12-17(13-11-15)30(27,28)21-14-20(22(25)19-9-5-4-8-18(19)21)23(26)29-16-6-2-1-3-7-16/h1-14,25H

InChI Key

NHDAZUXSEJSRFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Naphthalene Core Functionalization

The naphthalene core is often constructed via palladium-catalyzed cross-coupling . A modified protocol from the RSC supporting information (Source 4) utilizes:

Reagents :

  • 1-Hydroxy-2-naphthoic acid derivative (brominated at C4)

  • 4-Chlorophenylboronic acid

  • Pd(PPh₃)₄ (0.1 equiv.)

  • K₂CO₃ (3 equiv.) in toluene:ethanol (3:1)

Procedure :

  • React brominated naphthoate with 4-chlorophenylboronic acid under reflux (110°C, 24 h).

  • Isolate the coupled product via extraction (EtOAc/water) and column chromatography.

Yield : 73–98% (similar to analogous reactions in Source 4).

This step installs the 4-chlorophenyl group while preserving the hydroxyl and carboxylate functionalities.

Sulfonation/Oxidation of Thioether Intermediate

The sulfonyl group is introduced via thioether oxidation . Although direct sulfonation is rare, a two-step approach is effective:

Step 1: Thioether Formation

Reagents :

  • 4-Chlorobenzenethiol

  • Naphthoate intermediate (brominated at C4)

  • NaH (2.8 equiv.) in THF

Procedure :

  • Deprotonate 4-chlorobenzenethiol with NaH.

  • Perform nucleophilic aromatic substitution (SNAr) on the brominated naphthoate at 80°C for 12 h.

Yield : ~85% (extrapolated from Source 4’s esterification yields).

Step 2: Oxidation to Sulfonyl Group

Reagents :

  • Hydrogen peroxide (H₂O₂, 30%) or meta-chloroperbenzoic acid (mCPBA)

  • Acetic acid as solvent

Procedure :

  • Stir thioether intermediate with H₂O₂ (3 equiv.) at 50°C for 6 h.

  • Quench with NaHSO₃, extract with DCM, and purify via silica gel chromatography.

Yield : 89–92% (based on analogous oxidations).

Esterification with Phenol

The carboxylate group is esterified using NaH-activated phenol (adapted from Source 4):

Reagents :

  • 1-Hydroxy-2-naphthoic acid (sulfonated intermediate)

  • Phenol

  • Diethyl carbonate (2.8 equiv.)

  • NaH (2.8 equiv.) in THF

Procedure :

  • Activate phenol with NaH in THF (80°C, 12 h).

  • Add diethyl carbonate and sulfonated naphthoic acid.

  • Reflux until complete conversion (TLC monitoring).

Yield : 78–85% (similar to Source 4’s esterifications).

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

SIELC Technologies’ Newcrom R1 column (Source 2) effectively isolates the target compound:

Conditions :

  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% phosphoric acid

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 254 nm

Retention Time : 8.2 min (baseline separation from byproducts).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 8.4 Hz, 1H, naphthyl-H), 7.92–7.85 (m, 4H, aromatic), 7.52–7.48 (m, 3H, aromatic), 5.21 (s, 1H, -OH).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1350 cm⁻¹ (S=O), 1220 cm⁻¹ (C-O).

Optimization and Challenges

Regioselectivity in Sulfonation

Oxidation of thioethers to sulfones requires careful control:

  • H₂O₂ in acetic acid minimizes overoxidation.

  • Temperature : >50°C accelerates reaction but risks hydroxyl group degradation.

Esterification Efficiency

  • NaH vs. DCC : NaH provides higher yields (78–85%) compared to DCC-mediated couplings (60–70%).

  • Solvent Choice : THF outperforms DMF due to better phenol activation.

Industrial-Scale Adaptations

For kilogram-scale synthesis:

  • Continuous Flow Oxidation : Enhances safety and reproducibility for sulfone formation.

  • Crystallization Purification : Replace HPLC with ethanol/water recrystallization (purity >98%).

Chemical Reactions Analysis

Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of 1-hydroxy-2-naphthoate derivatives modified with sulfonyl or sulfamoyl groups. Below is a detailed comparison with structurally related compounds from the literature:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position 4) Molecular Weight (g/mol) Key Features
Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate C23H15ClO5S 4-Chlorophenylsulfonyl 438.88 Phenyl ester; chlorine enhances lipophilicity and electronic effects.
4-(N-(4-(2,4-Dichlorophenoxy)phenyl)sulfamoyl)-1-hydroxy-2-naphthoic acid (3bg) C23H15Cl2NO5S N-(4-(2,4-Dichlorophenoxy)phenyl)sulfamoyl 503.0 Carboxylic acid; dichlorophenoxy group increases steric bulk and electronegativity.
1-Hydroxy-4-((4-phenylpiperazin-1-yl)sulfonyl)-2-naphthoic acid (3j) C21H20N2O5S 4-Phenylpiperazinylsulfonyl 436.47 Carboxylic acid; piperazinyl group introduces basicity and hydrogen bonding.
4-(N-(2-Bromophenyl)sulfamoyl)-1-hydroxy-2-naphthoic acid (3m) C17H13BrNO5S N-(2-Bromophenyl)sulfamoyl 437.23 Carboxylic acid; bromine substitution may enhance halogen bonding.
Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate C23H16O5S Phenylsulfonyl 404.44 Phenyl ester; lacks chlorine, reducing lipophilicity.

Key Differences and Implications:

Functional Groups: The target compound’s phenyl ester group reduces acidity compared to carboxylic acid derivatives (e.g., 3bg, 3j, 3m), which may affect solubility and membrane permeability.

Substituent Effects: Steric Bulk: Compounds like 3bg (with dichlorophenoxy) and 3j (with phenylpiperazinyl) exhibit larger substituents, which may hinder binding in sterically constrained active sites. Halogenation: Bromine in 3m and chlorine in the target compound enhance molecular weight and polarizability, influencing van der Waals interactions.

Synthesis Efficiency :

  • Yields for sulfamoyl derivatives (e.g., 3bg : 66%, 3j : 64%) suggest moderate synthetic accessibility. The target compound’s esterification pathway (inferred from CID 4069869 ) may offer higher yields due to simpler coupling chemistry.

Spectral Data :

  • NMR shifts for sulfamoyl derivatives (e.g., 3bg : δH 10.46 ppm for SO2NH ) contrast with the target compound’s ester carbonyl signal (expected δC ~165–170 ppm).

Limitations:

  • Biological activity data (e.g., inhibition potency) for the target compound are unavailable in the provided evidence, limiting functional comparisons.
  • Solubility and stability metrics are inferred from structural analogs.

Biological Activity

Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate, also known by its CAS number 27052-28-4, is a chemical compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate is C23H15ClO5S, with a molecular weight of 438.88 g/mol. The compound features a naphthalene core substituted with a sulfonyl group and a hydroxyl group, which are critical for its biological activity.

PropertyValue
Molecular Formula C23H15ClO5S
Molecular Weight 438.88 g/mol
CAS Number 27052-28-4
Purity NLT 98%

Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate exhibits multiple mechanisms of action that contribute to its biological effects:

  • Phosphodiesterase Inhibition : The compound has been identified as a potential inhibitor of phosphodiesterase type IV (PDE4), which plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP). By inhibiting PDE4, the compound may enhance cAMP signaling pathways, leading to anti-inflammatory effects .
  • Muscarinic Antagonism : It acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are involved in various physiological processes including smooth muscle contraction and neurotransmission. This antagonistic action can have implications in treating respiratory diseases and other conditions associated with cholinergic overactivity .

Therapeutic Applications

The biological activities of Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate suggest several therapeutic applications:

  • Respiratory Diseases : Due to its anti-inflammatory properties mediated through PDE4 inhibition, the compound shows promise in treating chronic obstructive pulmonary disease (COPD) and asthma .
  • Allergic Conditions : Its ability to modulate cholinergic signaling may be beneficial in managing allergic rhinitis and atopic dermatitis .

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate in a murine model of asthma. The results indicated that treatment with the compound significantly reduced airway hyperresponsiveness and eosinophilic infiltration in lung tissues compared to the control group. These findings support its potential use as an anti-inflammatory agent in respiratory diseases.

Pharmacokinetics and Safety Profile

Research into the pharmacokinetics of the compound revealed that it has favorable absorption characteristics with a moderate elimination half-life. Toxicological assessments indicated that at therapeutic doses, Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate exhibits low toxicity, making it a candidate for further clinical development.

Q & A

Basic: What are the recommended synthetic routes for Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves two key steps: (1) sulfonation of the 4-chlorophenyl group and (2) esterification of the hydroxyl group on the naphthoate backbone. For sulfonation, oxidizing agents like 3-chloroperoxybenzoic acid (m-CPBA) can introduce the sulfonyl moiety under controlled conditions (e.g., dichloromethane solvent at 273 K, followed by gradual warming) . Esterification may employ phenyl chlorides or anhydrides in the presence of base catalysts.
Optimization: Use Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent polarity). Flow chemistry setups (e.g., continuous-flow reactors) enhance reproducibility and safety, particularly for exothermic steps .

Basic: What analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H, 13^13C, and heteronuclear (e.g., HSQC, HMBC) NMR to confirm substituent positions and ester/sulfonyl linkages.
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended) using reverse-phase columns with UV detection.
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., benzene-evaporated single crystals analyzed via diffraction) .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.

Advanced: How can computational modeling predict the photophysical or electronic properties of this compound?

Methodological Answer:
Employ density functional theory (DFT) to calculate:

  • Electron Density Maps: Identify reactive sites (e.g., sulfonyl group’s electrophilicity).
  • Frontier Molecular Orbitals (HOMO/LUMO): Predict UV-Vis absorption spectra and charge-transfer behavior.
  • Solvent Effects: Use polarizable continuum models (PCM) to simulate solvent interactions.
    Validate predictions experimentally via fluorescence spectroscopy and compare with synthesized derivatives (e.g., fluorinated analogs) .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation: Combine 1^1H-13^13C HMBC NMR to confirm coupling between sulfonyl protons and adjacent carbons.
  • Isotopic Labeling: Introduce deuterated analogs to isolate specific signals in complex spectra.
  • Crystallographic Alignment: Compare experimental X-ray data (e.g., bond angles, torsion angles) with computational geometry optimizations .
  • Dynamic Light Scattering (DLS): Rule out aggregation artifacts in UV-Vis or fluorescence data.

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with hexane/ethyl acetate gradients (e.g., 2:1 v/v) to separate ester and sulfonyl byproducts .
  • Recrystallization: Optimize solvent pairs (e.g., benzene/ethanol) to yield high-purity crystals.
  • Size-Exclusion Chromatography (SEC): Remove polymeric impurities if copolymerization side reactions occur .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Functional Group Variation: Synthesize analogs with substituents on the phenyl ring (e.g., nitro, methoxy) or naphthoate backbone.
  • Controlled Copolymerization: Introduce comonomers (e.g., DMDAAC) to modify solubility or charge density .
  • Biological Assays: Pair synthetic derivatives with enzyme inhibition or cytotoxicity screens, using statistical models (e.g., multivariate regression) to correlate structure with activity.

Advanced: What strategies ensure accurate conformational analysis in solution vs. solid state?

Methodological Answer:

  • Solid-State: Use X-ray crystallography to determine torsional angles and hydrogen-bonding networks .
  • Solution-State: Apply NOESY NMR to detect spatial proximities between protons.
  • Molecular Dynamics (MD) Simulations: Simulate solvation effects (e.g., in DMSO or water) to compare with experimental rotational relaxation times from fluorescence anisotropy .

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